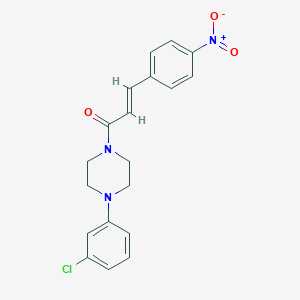![molecular formula C28H21BrN4O6 B330560 4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B330560.png)
4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzyloxy group, and a brominated phenyl ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Bromination: The phenyl ring is brominated using bromine or a brominating agent.
Coupling Reactions: The final step involves coupling the quinazolinone core with the brominated phenyl ring and the benzyloxy group under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzyloxy groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include quinazolinone derivatives with oxidized benzyloxy or hydroxy groups.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a subject of interest in pharmaceutical research.
Industry
Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved can include signal transduction pathways, metabolic pathways, or pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(benzyloxy)-N-(6-chloro-2-{2-hydroxy-5-nitrophenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide
- 4-(benzyloxy)-N-(6-fluoro-2-{2-hydroxy-5-nitrophenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide
Uniqueness
Compared to similar compounds, 4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.
Eigenschaften
Molekularformel |
C28H21BrN4O6 |
|---|---|
Molekulargewicht |
589.4 g/mol |
IUPAC-Name |
N-[6-bromo-2-(2-hydroxy-5-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C28H21BrN4O6/c29-19-8-12-24-22(14-19)28(36)32(26(30-24)23-15-20(33(37)38)9-13-25(23)34)31-27(35)18-6-10-21(11-7-18)39-16-17-4-2-1-3-5-17/h1-15,26,30,34H,16H2,(H,31,35) |
InChI-Schlüssel |
IDNCGJNBTVSPSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN3C(NC4=C(C3=O)C=C(C=C4)Br)C5=C(C=CC(=C5)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN3C(NC4=C(C3=O)C=C(C=C4)Br)C5=C(C=CC(=C5)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B330477.png)
![3-(2-chlorophenyl)-N-[2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B330481.png)
![3-(4-methylphenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B330482.png)
![methyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B330484.png)
![Methyl 3-{[2-({[2-(methoxycarbonyl)-3-thienyl]amino}carbonyl)benzoyl]amino}-2-thiophenecarboxylate](/img/structure/B330486.png)
![1-[3-(2-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B330487.png)
![5-(3-Chloro-4,5-dimethoxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B330488.png)
![2-{[3-(4-Methoxyphenyl)acryloyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B330489.png)
![2-(3-METHYLPHENYL)-N~4~-[2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330490.png)
![(4-Benzylpiperidin-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B330491.png)
![2-(4-Ethoxyphenyl)-4-[(2-ethyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B330493.png)

![2,2'-{Sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis(6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)](/img/structure/B330498.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide](/img/structure/B330499.png)
